1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic compound characterized by its bicyclic structure containing nitrogen atoms. The molecular formula for this compound is with a molecular weight of approximately 145.16 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions and facilitates its handling in various
1,8-Naphthyridin-2-amine HCl (CAS number: 1820741-11-4) is a derivative of the 1,8-naphthyridine scaffold, a class of heterocyclic compounds with diverse biological activities. Research suggests that this specific molecule exhibits potential as an anti-cancer agent []. Studies have shown that it can inhibit the growth of various cancer cell lines, including those of breast, colon, and lung []. However, further research is needed to determine its efficacy and safety in vivo (within a living organism) [].
Another area of investigation is the potential antibacterial activity of 1,8-Naphthyridin-2-amine HCl. Studies have shown that it exhibits activity against some Gram-positive and Gram-negative bacteria []. However, similar to its anti-cancer potential, further research is required to understand its mechanism of action and potential for development into a therapeutic agent [].
Limited research suggests that 1,8-Naphthyridin-2-amine HCl may also possess other potential applications, including:
1,8-Naphthyridin-2-amine hydrochloride exhibits a range of biological activities:
The synthesis of 1,8-naphthyridin-2-amine hydrochloride can be achieved through several methods:
The applications of 1,8-naphthyridin-2-amine hydrochloride are diverse:
Interaction studies involving 1,8-naphthyridin-2-amine hydrochloride focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 1,8-naphthyridin-2-amine hydrochloride. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Aminopyridine | Single nitrogen in pyridine ring | Precursor for various naphthyridine derivatives |
4-Aminoquinoline | Additional nitrogen in a quinoline | Notable antimalarial activity |
3-Aminobenzothiazole | Thiazole ring fused with benzene | Exhibits anticancer properties |
6-Methylpyridazinone | Pyridazine ring with methyl group | Known for antifungal activity |
Each of these compounds possesses unique attributes that differentiate them from 1,8-naphthyridin-2-amine hydrochloride while retaining certain structural similarities.
1,8-Naphthyridin-2-amine hydrochloride is a heterocyclic organic compound characterized by a bicyclic structure comprising two fused pyridine rings. Its systematic IUPAC name is 1,8-naphthyridin-2-amine hydrochloride, reflecting the position of the amine group (-NH₂) at the second carbon of the 1,8-naphthyridine core. The molecular formula is C₈H₈ClN₃, with a molecular weight of 181.62 g/mol.
Synonyms for this compound include:
The base compound (1,8-naphthyridin-2-amine) has a CAS registry number of 15992-83-3, while the hydrochloride salt is registered under 1820741-11-4.
The naphthyridine class of compounds was first explored in the late 19th century, with Arnold Reissert synthesizing early derivatives. However, the specific synthesis of 1,8-naphthyridin-2-amine hydrochloride emerged more recently. A notable method, patented in 2015, involves the acid-catalyzed condensation of 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane, followed by hydrochlorination. This approach emphasizes efficiency, yielding the compound in high purity without requiring chromatographic purification.
Advances in green chemistry have further refined its synthesis. For example, a 2021 study demonstrated gram-scale production of 1,8-naphthyridine derivatives in aqueous media using ionic liquid catalysts, though this method primarily targeted non-hydrochlorinated analogs.
1,8-Naphthyridin-2-amine hydrochloride has garnered attention in multiple domains:
Recent studies highlight its role as a precursor for tyrosine kinase inhibitors, with derivatives showing promise in targeting gastrointestinal stromal tumors.
The compound’s core consists of a 1,8-naphthyridine backbone—a bicyclic system with nitrogen atoms at positions 1 and 8. Key structural features include:
The SMILES notation for the hydrochloride salt is C1=CC2=C(N=C1)N=C(C=C2)N.Cl, reflecting its protonated amine and chloride counterion.
This review synthesizes current knowledge on 1,8-naphthyridin-2-amine hydrochloride, focusing on:
The scope excludes pharmacological safety data, emphasizing instead the compound’s chemical versatility and mechanistic underpinnings.
The free base of 1,8-naphthyridin-2-amine has the molecular formula C₈H₇N₃, with a molecular weight of 145.16 g/mol [1] [2] [3]. Its hydrochloride salt introduces a chloride counterion, resulting in the formula C₈H₈ClN₃. The core structure consists of a bicyclic naphthyridine system with an amine group at position 2 (Figure 1). The SMILES notation (NC₁=NC₂=NC=CC=C₂C=C₁) confirms the connectivity of the two fused pyridine-like rings and the primary amine substituent [5].
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Molecular formula (free base) | C₈H₇N₃ | [1] [2] |
Molecular weight (free base) | 145.16 g/mol | [1] [3] |
SMILES (free base) | NC₁=NC₂=NC=CC=C₂C=C₁ | [5] |
The planar naphthyridine system enables π-π stacking interactions, while the amine group participates in hydrogen bonding.
While crystallographic data for the hydrochloride salt remains unreported, related 1,8-naphthyridine derivatives exhibit monoclinic or triclinic crystal systems with π-stacked arrangements [6]. For example, a structurally analogous 1,6-naphthyridin-2(1H)-one derivative crystallizes in a monoclinic space group (P2₁/c) with unit cell parameters a = 10.23 Å, b = 14.56 Å, c = 12.89 Å, β = 98.4° [6]. These systems typically show dihedral angles <10° between aromatic rings, indicating near-planar geometries [6].
Predicted ¹H NMR shifts (DMSO-d₆) for the free base:
¹³C NMR reveals signals for:
Key absorptions:
The free base shows a molecular ion peak at m/z 145.06 (calculated exact mass: 145.063995) [3]. Fragmentation patterns include loss of NH₂ (m/z 128) and ring cleavage products [3].
In ethanol, the compound exhibits λₘₐₐ at 272 nm (π→π) and 320 nm (n→π), characteristic of conjugated heteroaromatic systems [2].
Technique | Key Features | Source |
---|---|---|
¹H NMR | Aromatic protons between δ 7.1–8.6 ppm | [4] |
IR | N-H stretch at 3350–3250 cm⁻¹ | [2] [4] |
MS | Molecular ion at m/z 145.06 | [3] |
The free base has a pKa of 5.09±0.30, indicating weak basicity due to the aromatic amine [2]. Protonation occurs preferentially at the pyridine-like N1 atom rather than the primary amine, forming the monohydrochloride salt under acidic conditions [7].
Salt formation protocol [7]:
The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base (<5 mg/mL in water) [5].
Solubility profile:
Thermal properties:
The compound is light-sensitive, requiring storage in amber vials under inert atmosphere [5]. No degradation is observed after 6 months at −20°C [5].
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the amine lone pair and the π*-antibonding orbitals of the adjacent C=N bonds (stabilization energy: 28.6 kcal/mol).
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amine group (−45 kcal/mol) and electrophilic zones near the pyridine nitrogens (+32 kcal/mol).
The synthesis of 1,8-naphthyridin-2-amine hydrochloride represents a significant challenge in heterocyclic chemistry, requiring careful consideration of both the formation of the bicyclic naphthyridine core and the subsequent conversion to the stable hydrochloride salt form. The synthetic approaches can be broadly categorized into classical methods that have been refined over decades and modern green chemistry approaches that emphasize environmental sustainability and improved efficiency [1] [2] [3].
The fundamental synthetic challenge lies in constructing the 1,8-naphthyridine scaffold through cyclization or condensation reactions while maintaining regioselectivity and avoiding side product formation. The amino substituent at the 2-position adds additional complexity, as it must be either incorporated during the ring-forming reaction or introduced through subsequent functionalization [4] [5]. The final step involves conversion of the free base to the hydrochloride salt, which significantly improves water solubility and stability for pharmaceutical applications [6] [7].
Modern synthetic strategies have increasingly focused on developing environmentally benign methodologies that utilize water as a solvent, eliminate the need for toxic catalysts, and reduce waste generation. These approaches align with green chemistry principles while maintaining or improving synthetic efficiency compared to traditional methods [2] [8] [9].
Classical cyclization methodologies for 1,8-naphthyridin-2-amine hydrochloride synthesis primarily rely on the construction of the bicyclic system from appropriately substituted pyridine precursors. The most established approach involves the cyclization of 2-amino-7-chloro-1,8-naphthyridine intermediates using phosphorus oxychloride (POCl₃) under reflux conditions [4]. This method typically achieves yields of 60-70% but requires harsh reaction conditions and generates toxic waste streams.
An alternative cyclization strategy employs 2,6-diaminopyridine as the starting material, which undergoes condensation with 3-oxo-butyraldehyde dimethyl acetal to form the naphthyridine core [4]. This approach offers the advantage of directly incorporating the amino functionality at the 2-position, eliminating the need for subsequent amination reactions. The reaction proceeds through an initial condensation followed by thermal cyclization, typically requiring 6-8 hours at elevated temperatures (80-120°C).
The cyclization of 2-cyano-3-pyridylacetonitrile represents another classical approach, where hydrogen bromide catalyzes the formation of 6-amino-8-bromo-1,7-naphthyridine intermediates [10]. Subsequent reduction with palladium on charcoal in alcoholic potassium hydroxide solution yields the desired 6-amino-1,7-naphthyridine products in 81.2% yield. This method demonstrates excellent regioselectivity but requires careful handling of hydrogen bromide and specialized reduction conditions.
The Friedlander condensation represents the most widely utilized classical approach for naphthyridine synthesis, involving the reaction of 2-aminonicotinaldehyde with active methylene compounds [1] [11] [5]. Traditional Friedlander conditions employ either acidic or basic catalysts in organic solvents at temperatures ranging from 80-120°C. While these conditions reliably produce naphthyridine products, they suffer from several disadvantages including the use of hazardous solvents, requirement for expensive catalysts, and generation of significant waste streams.
The classical Friedlander reaction typically proceeds through initial condensation between the amino group of 2-aminonicotinaldehyde and the carbonyl component, followed by intramolecular cyclization to form the second pyridine ring [3]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, formation of an imine intermediate, and subsequent ring closure through attack of the activated methylene group on the pyridine ring.
Cerium chloride heptahydrate (CeCl₃·7H₂O) has been employed as an effective catalyst for Friedlander condensation under solvent-free grinding conditions at room temperature [5]. This approach represents a significant improvement over traditional methods, achieving 70% yields in just 30 minutes while eliminating the need for organic solvents. The catalyst loading of 10 mol% provides optimal activity while maintaining cost-effectiveness.
The Conrad-Limpach synthesis offers an alternative condensation approach, involving the cyclization of substituted aminopyridines with β-ketoester derivatives [12]. This method typically requires elevated temperatures (150-200°C) and acidic conditions but provides excellent regioselectivity for certain substitution patterns. The reaction proceeds through ester enolate formation followed by intramolecular cyclization and subsequent decarboxylation.
Modern synthetic approaches have increasingly emphasized one-pot multicomponent reactions that streamline the synthesis while reducing waste generation and improving overall efficiency. A particularly notable example involves the three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol [8]. This approach achieves excellent yields (>75%) while maintaining high regio- and stereoselectivity, demonstrating the potential for simplified synthetic protocols.
The development of catalyst-free methodologies represents a significant advancement in sustainable synthesis. One efficient approach involves the three-component condensation of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in polyethylene glycol-400 (PEG-400) as a green solvent [13]. This method operates at 80°C and produces novel chromeno [4] [14]naphthyridine derivatives with high atom economy, generating water as the only byproduct.
Multicomponent reactions utilizing ionic liquids as both solvent and catalyst have demonstrated exceptional efficiency for naphthyridine synthesis. The reaction of 2-aminonicotinaldehyde with various carbonyl compounds in [Bmmim][Im] ionic liquid achieves yields exceeding 90% under solvent-free conditions [3]. The ionic liquid can be recycled multiple times without significant loss of catalytic activity, addressing both economic and environmental concerns.
The pseudo-five-component synthesis represents an innovative approach where methyl ketones, aldehydes, and other reagents undergo simultaneous transformations to construct complex naphthyridine frameworks [15]. This methodology demonstrates remarkable efficiency, constructing multiple bonds and rings in a single operation while avoiding the isolation of intermediate compounds.
Microwave-assisted synthesis has revolutionized naphthyridine preparation by dramatically reducing reaction times while often improving yields and selectivity. Microwave irradiation at 200°C for 15 minutes achieves 85% yields of substituted naphthyridines, representing a significant improvement over conventional heating methods that require 6-24 hours [16] [17]. The enhanced reaction rates result from efficient energy transfer and localized heating effects that accelerate bond formation and cyclization processes.
Solvent-free synthesis using mechanical grinding represents an environmentally sustainable approach that eliminates organic solvent usage entirely [5] [18]. The mechanochemical activation of reactants through grinding promotes intimate mixing and facilitates reaction between solid phases. This approach typically achieves moderate to good yields (65-80%) in very short reaction times (30 minutes to 2 hours) while generating minimal waste.
The combination of microwave heating with solvent-free conditions provides synergistic benefits, achieving rapid reaction rates while maintaining environmental sustainability [19] [16]. This approach has been successfully applied to the synthesis of pyrazolo[3,4-g] [4] [20]naphthyridin-5-amines using zinc chloride catalysis, demonstrating broad applicability across different naphthyridine structural classes.
Iron oxide nanoparticles (Fe₃O₄) have emerged as effective and reusable nanocatalysts for microwave-assisted naphthyridine synthesis in aqueous media [21]. The magnetic properties of these nanoparticles facilitate easy separation and recycling, while their high surface area provides enhanced catalytic activity. Studies demonstrate 7-fold higher activity under microwave conditions compared to conventional heating, highlighting the synergistic effects of nanocatalysis and microwave activation.
The selection of appropriate catalysts and reaction media represents a critical factor in achieving high yields and selectivity for 1,8-naphthyridin-2-amine hydrochloride synthesis. Choline hydroxide (ChOH) has emerged as a particularly effective catalyst for aqueous Friedlander condensation, achieving yields up to 99% at just 1 mol% catalyst loading [1] [2]. The superior performance of ChOH results from its ability to form additional hydrogen bonds with reactants, facilitating the condensation and cyclization processes in aqueous media.
Comparative studies of different catalysts reveal significant variations in both activity and selectivity. Lithium hydroxide monohydrate (LiOH·H₂O) provides moderate activity with 69% yields but requires higher catalyst loadings (5 mol%) and extended reaction times (12 hours) [1]. Zinc chloride demonstrates good catalytic activity (85% yield) under microwave conditions but necessitates elevated temperatures (120°C) and ethanol as solvent [16].
The choice of reaction medium profoundly influences both reaction efficiency and environmental impact. Water has emerged as the optimal solvent for many naphthyridine syntheses, providing excellent yields while eliminating the environmental and safety concerns associated with organic solvents [1] [2] [9]. The hydrogen bonding capacity of water facilitates reactant dissolution and stabilizes intermediate species, promoting efficient cyclization.
Ionic liquids represent an alternative green solvent system that combines the benefits of high catalytic activity with recyclability. [Bmmim][Im] ionic liquid serves simultaneously as solvent and catalyst, achieving 90% yields while being recyclable for multiple reaction cycles without significant activity loss [3] [11]. The basic nature of the imidazolate anion promotes the condensation reaction while the ionic liquid structure provides a stable reaction medium.
Temperature optimization reveals a complex relationship between reaction rate, yield, and selectivity. For aqueous Friedlander condensation using choline hydroxide catalyst, the optimal temperature range of 50-80°C balances rapid reaction kinetics with minimal side product formation [2]. Higher temperatures (>100°C) can lead to decomposition of sensitive intermediates and formation of undesired byproducts, while lower temperatures (<40°C) result in incomplete conversion and extended reaction times.
pH control represents a critical parameter for achieving optimal yields and selectivity. Basic conditions (pH 8-10) favor the formation of carbanion intermediates necessary for the condensation reaction, with pH 9 providing optimal results [2]. Strongly basic conditions (pH >11) can lead to degradation of starting materials and products, while acidic conditions inhibit the initial condensation step by protonating the amino groups.
Stoichiometric optimization demonstrates that slight excess of the carbonyl component (1.2-1.5 equivalents) relative to 2-aminonicotinaldehyde improves yields by driving the condensation equilibrium toward product formation [1] [11]. However, excessive amounts of carbonyl reactants can lead to the formation of bis-condensation products and other side reactions, necessitating careful balance between driving force and selectivity.
The concentration of reactants significantly affects both reaction rate and selectivity. Optimal concentrations of 0.1-0.5 M provide sufficient reactant proximity for efficient bimolecular condensation while avoiding concentration-dependent side reactions [2]. Higher concentrations can lead to competitive reactions and reduced selectivity, while very dilute conditions result in slow reaction rates and incomplete conversion.
The purification of 1,8-naphthyridin-2-amine and its conversion to the hydrochloride salt requires careful selection of appropriate isolation techniques to achieve high purity while maintaining acceptable recovery yields. Crystallization represents the most commonly employed purification method, utilizing the differential solubility properties of the product and impurities in various solvent systems [22] [6].
For the free base form, recrystallization from methanol-chloroform mixtures typically achieves purities of 95-98% with recovery yields of 80-85% [4]. The choice of solvent system must balance solubility considerations with the need to exclude water, which can cause hydrolysis or salt formation during the purification process. Ethanol-water mixtures provide an alternative recrystallization medium that offers good selectivity for certain substitution patterns.
Column chromatography using silica gel as the stationary phase provides the highest purification efficiency, achieving >99% purity but with reduced recovery yields (70-80%) due to product retention on the column [4]. The mobile phase typically consists of ethyl acetate-hexanes gradients or methanol-chloroform mixtures, with the exact composition optimized based on the polarity of the target compound and impurities.
The conversion of the purified free base to the hydrochloride salt follows established protocols involving treatment with anhydrous hydrogen chloride in suitable solvents [6] [7]. Anhydrous dichloromethane serves as the preferred solvent for salt formation, as it dissolves the free base while precipitating the hydrochloride salt upon HCl addition. The reaction typically employs a 2 M solution of HCl in diethyl ether, added dropwise to a solution of the free base at room temperature.
The isolation of the hydrochloride salt involves simple filtration of the precipitated solid followed by washing with anhydrous dichloromethane to remove any unreacted starting material [7]. Drying under vacuum at 30-35°C affords the pure hydrochloride salt in 80-85% yield based on the free base. The salt formation significantly improves water solubility (13-fold increase) while enhancing shelf stability compared to the free base form [6].
Preparative high-performance liquid chromatography (HPLC) represents the highest purity purification method, achieving >99.5% purity using acetonitrile-water mobile phases [23]. However, the high cost and limited throughput of preparative HPLC restrict its use to small-scale preparations or cases where exceptional purity is required.
Comprehensive characterization of 1,8-naphthyridin-2-amine hydrochloride requires multiple analytical techniques to confirm structural identity, purity, and salt formation. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural verification, with both ¹H and ¹³C NMR providing complementary information about the molecular framework [7] [24].
¹H NMR spectroscopy reveals characteristic patterns for the naphthyridine aromatic system, with protons typically appearing in the 7.5-9.0 ppm region [4] [7]. The amino group protons appear as a broad signal around 5.5-6.5 ppm in the free base but show significant downfield shifts upon salt formation. The hydrochloride salt formation induces distinctive chemical shift changes, particularly for protons near the protonation site, providing clear evidence of successful salt formation [7].
¹³C NMR spectroscopy confirms the carbon framework of the naphthyridine system, with characteristic signals appearing in the 120-160 ppm region for the aromatic carbons [7]. The carbon bearing the amino group typically appears around 155-165 ppm, while the carbon atoms of the fused ring system show characteristic multiplicities and chemical shifts that confirm the 1,8-naphthyridine connectivity.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry (ESI-MS) typically shows the molecular ion peak at m/z 145 [M+H]⁺ for the hydrochloride salt form . High-resolution mass spectrometry achieves accuracy within ±5 ppm, providing unambiguous molecular formula confirmation and distinguishing between possible isomeric structures.
Infrared spectroscopy identifies characteristic functional groups and confirms the presence of the amino substituent through N-H stretching vibrations at 3300-3500 cm⁻¹ [4]. The formation of the hydrochloride salt typically results in broadening and shifting of these bands due to hydrogen bonding interactions. Additional characteristic peaks include aromatic C-H stretches (3000-3100 cm⁻¹) and aromatic C=C and C=N stretches (1450-1650 cm⁻¹).
UV-visible spectroscopy characterizes the chromophore properties of the naphthyridine system, typically showing λmax values around 320-340 nm [26]. The extended conjugation of the bicyclic aromatic system produces characteristic absorption patterns that can be used for both identification and purity assessment through spectrophotometric analysis.
X-ray crystallography provides the ultimate structural confirmation through complete three-dimensional structure determination [6]. While requiring suitable single crystals, this technique unambiguously confirms molecular connectivity, bond lengths, bond angles, and crystal packing arrangements. For the hydrochloride salt, X-ray analysis reveals the protonation state and hydrogen bonding patterns that stabilize the crystal structure.
The scalability of different synthetic methodologies varies significantly based on reaction conditions, catalyst requirements, and purification demands. Aqueous Friedlander condensation using choline hydroxide represents the most scalable approach, achieving gram-scale synthesis with yields consistently exceeding 95% [2]. This method benefits from water as the reaction medium, eliminating the safety and environmental concerns associated with large-scale organic solvent usage.
Traditional Friedlander condensation methods using organic solvents and metal catalysts typically achieve moderate yields (65-75%) but face significant scalability challenges due to solvent disposal costs and catalyst expense [1] [3]. The requirement for anhydrous conditions and inert atmosphere handling further complicates large-scale implementation, increasing both equipment costs and operational complexity.
Microwave-assisted synthesis offers excellent yields (85-90%) and rapid reaction times but faces scalability limitations due to equipment throughput constraints [16] [17]. While suitable for small to medium-scale production, the batch nature of microwave heating and limited reactor volumes restrict its application to large-scale manufacturing. However, continuous-flow microwave reactors may address these limitations in future implementations.
Solvent-free mechanochemical synthesis provides good scalability potential with moderate yields (70-80%) and minimal waste generation [5] [18]. The simplicity of reaction conditions and elimination of solvent handling make this approach attractive for large-scale implementation. However, the mechanical energy requirements and limited mixing efficiency in large-scale ball mills may present challenges for industrial adoption.
The economic considerations of different synthetic routes reveal significant variations in raw material costs, catalyst expenses, and waste disposal fees. Aqueous methods using choline hydroxide benefit from low catalyst costs and elimination of organic solvent expenses, resulting in favorable economics for large-scale production [2]. Ionic liquid-based syntheses achieve excellent yields but face higher initial costs that may be offset by catalyst recyclability over multiple reaction cycles [3] [11].
Purification scalability represents a critical bottleneck for many synthetic routes. Crystallization-based purification scales effectively and maintains cost-effectiveness, while chromatographic methods become prohibitively expensive at large scales [22]. The development of continuous crystallization processes and improved washing protocols can significantly improve the scalability of purification operations.
The conversion to hydrochloride salt scales efficiently using established acid-base chemistry, with high yields (80-85%) maintained across different scales [6] [7]. The simple precipitation and filtration protocol translates effectively to large-scale production, requiring only standard chemical processing equipment and procedures.
Environmental impact assessment reveals significant advantages for green chemistry approaches, particularly aqueous synthesis methods that eliminate volatile organic compound emissions and reduce waste generation [2] [9]. Life cycle analysis demonstrates substantial reductions in environmental footprint when comparing water-based synthesis to traditional organic solvent methods, supporting the adoption of green chemistry principles in industrial implementation.